Spiro[13.14]octacosan-15-ol
Description
Spiro[13.14]octacosan-15-ol is a high-molecular-weight spirocyclic alcohol characterized by two interconnected hydrocarbon rings (13- and 14-membered) and a hydroxyl group at the 15th carbon. The compound’s three-dimensionality allows it to occupy underutilized chemical space, a trait shared with other spiro molecules that have shown promise in drug development due to improved target binding and metabolic stability .
Properties
CAS No. |
88011-91-0 |
|---|---|
Molecular Formula |
C28H54O |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
spiro[13.14]octacosan-28-ol |
InChI |
InChI=1S/C28H54O/c29-27-23-19-15-11-7-3-1-4-8-12-16-20-24-28(27)25-21-17-13-9-5-2-6-10-14-18-22-26-28/h27,29H,1-26H2 |
InChI Key |
GYMMABUQMPISBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC(C2(CCCCCC1)CCCCCCCCCCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spirocyclic compounds, including Spiro[13.14]octacosan-15-ol, often involves several common methods of ring closure. These methods include alkylation, cycloaddition, and cyclization reactions . For instance, the Friedel–Crafts alkylation and various cycloaddition reactions such as 1,3-dipolar cycloaddition, [2+1] cycloaddition, and Diels–Alder cycloaddition are frequently employed .
Industrial Production Methods: Industrial production of spirocyclic compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for this compound would depend on the desired scale and application, but generally follow the principles of green chemistry to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Spiro[13.14]octacosan-15-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the spirocyclic structure .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spirocyclic ketones or carboxylic acids, while reduction reactions could produce spirocyclic alcohols .
Scientific Research Applications
Spiro[13.14]octacosan-15-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, spirocyclic compounds are studied for their potential therapeutic properties, including anti-cancer, antibacterial, and antifungal activities . Additionally, these compounds are explored for their use in materials science, particularly in the development of optoelectronic materials and photovoltaic devices .
Mechanism of Action
The mechanism of action of Spiro[13.14]octacosan-15-ol involves its interaction with specific molecular targets and pathways. For instance, spirocyclic compounds can act as enzyme inhibitors or receptor modulators, affecting various biochemical pathways . The exact mechanism would depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Ring Size : this compound’s larger rings (13/14) confer greater conformational flexibility compared to smaller spiro-azaheterocycles (4–7 members), which are more rigid but synthetically challenging .
- Functional Groups : Unlike nitrogen- or silicon-containing spiro compounds (e.g., ABB-Li derivatives), this compound lacks heteroatoms beyond oxygen, limiting its polarity but enhancing lipid membrane permeability.
Spectroscopic and Stability Profiles
- Mass Spectrometry : this compound’s molecular ion (M⁺) may be less detectable in EIMS compared to smaller spiro compounds (e.g., benzoxazines), which fragment at the spiro junction (e.g., m/z = M⁺ – ArN₂CO) .
- Thermal Stability : Larger spiro systems like this compound may exhibit higher thermal stability than strained small-ring spiro-azaheterocycles, which leverage ring stress for reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
